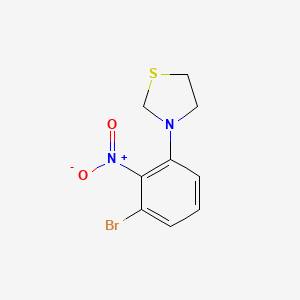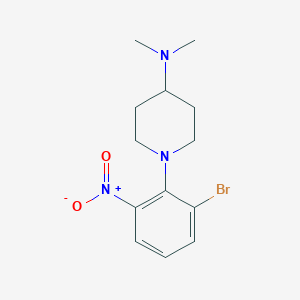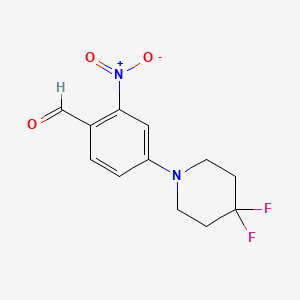
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Vue d'ensemble
Description
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid (EQMSP) is an important organic acid that has been studied extensively in recent years due to its potential as a therapeutic agent. EQMSP has a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anti-cancer properties. EQMSP is also known to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. EQMSP has been used in laboratory and clinical studies to study the effects of MAO inhibition on various diseases and conditions.
Mécanisme D'action
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid is known to be a potent inhibitor of MAO, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid binds to the active site of MAO, preventing the enzyme from breaking down these neurotransmitters. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have a variety of therapeutic effects.
Effets Biochimiques Et Physiologiques
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied for its potential to treat a variety of diseases and conditions. It has been found to have anti-inflammatory, antimicrobial, antifungal, and anti-cancer properties. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has also been studied for its potential to treat depression, anxiety, and Parkinson’s disease. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been found to increase the levels of serotonin and dopamine in the brain, which can have a variety of therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and isolate. Additionally, it is a potent inhibitor of MAO, which makes it ideal for studying the effects of MAO inhibition on various diseases and conditions. However, 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid does have some limitations. It is not stable in solution and can be degraded by light and oxygen. Additionally, it can be toxic in high concentrations and should be handled with caution.
Orientations Futures
The potential of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid as a therapeutic agent is still being explored. Future research could focus on the development of novel formulations of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid that are more stable and less toxic. Additionally, further research could focus on the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on other diseases and conditions, such as Alzheimer’s disease and Huntington’s disease. Additionally, further studies could explore the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on the metabolism of other neurotransmitters, such as norepinephrine and epinephrine. Finally, further studies could explore the effects of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid on the immune system and its potential as an immunomodulatory agent.
Applications De Recherche Scientifique
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied extensively in laboratory and clinical settings. It has been used to study the effects of MAO inhibition on various diseases and conditions, including depression, anxiety, and Parkinson’s disease. 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has also been used to study the effects of MAO inhibition on the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has been studied for its potential as an anti-inflammatory, antimicrobial, antifungal, and anti-cancer agent.
Propriétés
IUPAC Name |
3-(3-ethynylquinolin-6-yl)-2-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-3-10-6-12-7-11(4-5-13(12)16-9-10)8-14(19-2)15(17)18/h1,4-7,9,14H,8H2,2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZETYPTGIUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(CC1=CC2=CC(=CN=C2C=C1)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



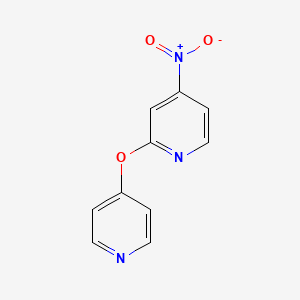


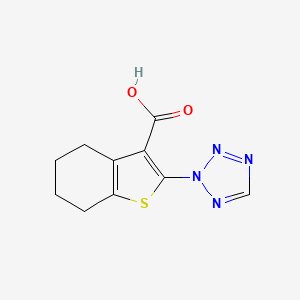
![tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1411522.png)
